Cas no 2228369-81-9 (O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine)

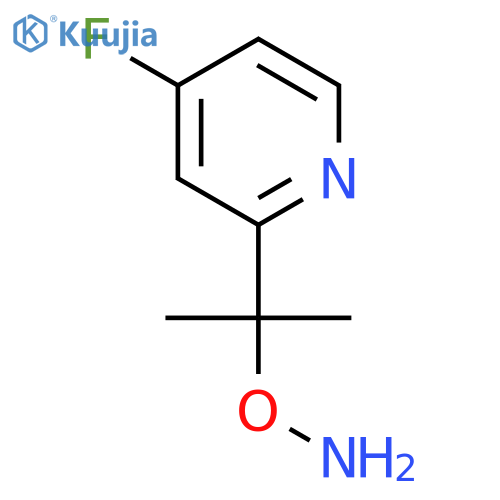

2228369-81-9 structure

商品名:O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine

- EN300-1782041

- O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine

- 2228369-81-9

-

- インチ: 1S/C8H11FN2O/c1-8(2,12-10)7-5-6(9)3-4-11-7/h3-5H,10H2,1-2H3

- InChIKey: JUBAZUOEDPCOPC-UHFFFAOYSA-N

- ほほえんだ: FC1C=CN=C(C=1)C(C)(C)ON

計算された属性

- せいみつぶんしりょう: 170.08554114g/mol

- どういたいしつりょう: 170.08554114g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 48.1Ų

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1782041-0.5g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1782041-10.0g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1782041-1g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1782041-1.0g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1782041-0.1g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1782041-5.0g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1782041-0.25g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1782041-5g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1782041-10g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1782041-0.05g |

O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine |

2228369-81-9 | 0.05g |

$1296.0 | 2023-09-20 |

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

2228369-81-9 (O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量